molecular formula C8H9BrN2O B13462021 2-[(4-Bromophenyl)amino]acetamide

2-[(4-Bromophenyl)amino]acetamide

Cat. No.: B13462021
M. Wt: 229.07 g/mol
InChI Key: AHPQOCKIOYWLOE-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)amino]acetamide, also known as N-(4-bromophenyl)acetamide, is an organic compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acetamide group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)amino]acetamide typically involves the reaction of 4-bromoaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the 4-bromoaniline is dissolved in a suitable solvent such as ethanol or methanol, and acetic anhydride is added dropwise. The mixture is then heated to reflux for several hours, followed by cooling and precipitation of the product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the substituent introduced, such as nitro, amino, or alkyl groups.

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

2-[(4-Bromophenyl)amino]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the phenyl ring enhances the compound’s ability to bind to these targets, leading to inhibition or activation of biological pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromophenyl)amino]acetamide is unique due to the presence of both the bromine atom and the acetamide group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-(4-bromoanilino)acetamide

InChI

InChI=1S/C8H9BrN2O/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12)

InChI Key

AHPQOCKIOYWLOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC(=O)N)Br

Origin of Product

United States

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